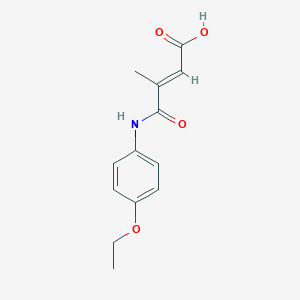![molecular formula C23H18N2O2 B255219 N-[4-(benzyloxy)phenyl]-2-cyano-3-phenylacrylamide](/img/structure/B255219.png)
N-[4-(benzyloxy)phenyl]-2-cyano-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzyloxy)phenyl]-2-cyano-3-phenylacrylamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential use in various applications. The compound is also known as BPCA and has a molecular weight of 337.4 g/mol.
Mecanismo De Acción
The mechanism of action of BPCA is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell survival. BPCA has been shown to inhibit the activity of several enzymes, including tyrosine kinases, which are known to play a critical role in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
BPCA has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the suppression of tumor growth. BPCA has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of BPCA is its potent anti-cancer properties, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of BPCA is its low solubility in aqueous solutions, which can make it challenging to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of BPCA. One potential area of interest is the development of new drug delivery systems that can improve the solubility and bioavailability of BPCA. Another area of interest is the investigation of the potential use of BPCA in combination with other anti-cancer agents to enhance its efficacy. Additionally, further research is needed to fully understand the mechanism of action of BPCA and its potential use in the treatment of other diseases beyond cancer.
In conclusion, BPCA is a promising compound with significant potential for use in various scientific research applications. Its potent anti-cancer properties make it a promising candidate for the development of new cancer therapies, and further research is needed to fully understand its mechanism of action and potential uses in other areas of medicine.
Métodos De Síntesis
The synthesis of BPCA involves the reaction between 4-hydroxybenzaldehyde, benzyl bromide, and malononitrile. The resulting product is then subjected to a Knoevenagel condensation reaction with benzaldehyde to form the final product.
Aplicaciones Científicas De Investigación
BPCA has been extensively studied for its potential use in various scientific research applications. One of the primary areas of interest is in the field of medicinal chemistry, where BPCA has been shown to have potent anti-cancer properties. Studies have demonstrated that BPCA can induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.
Propiedades
Fórmula molecular |
C23H18N2O2 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-phenyl-N-(4-phenylmethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C23H18N2O2/c24-16-20(15-18-7-3-1-4-8-18)23(26)25-21-11-13-22(14-12-21)27-17-19-9-5-2-6-10-19/h1-15H,17H2,(H,25,26)/b20-15+ |
Clave InChI |
AJDXALZXQSUXGJ-HMMYKYKNSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)/C(=C/C3=CC=CC=C3)/C#N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C(=CC3=CC=CC=C3)C#N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C(=CC3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255138.png)
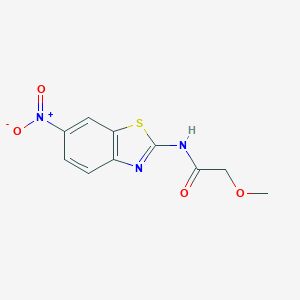
![N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide](/img/structure/B255149.png)
![Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate](/img/structure/B255154.png)
![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B255155.png)
![3-methyl-N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B255156.png)
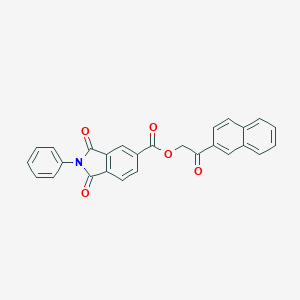
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B255160.png)
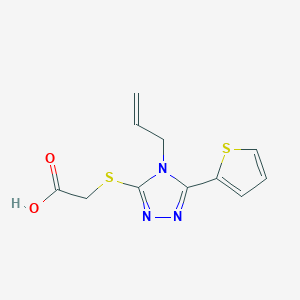
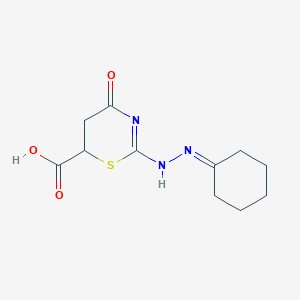
![N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide](/img/structure/B255166.png)
![(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile](/img/structure/B255169.png)
![4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B255170.png)
